1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one
Description
Properties
CAS No. |
51357-99-4 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C19H16O2/c1-14-6-8-16(9-7-14)19(20)13-21-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3 |
InChI Key |
NUUFVZDUDXDIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methodologies
The Williamson ether synthesis achieves the highest yield and shortest reaction time, making it industrially viable. However, the Friedel-Crafts route provides superior regioselectivity for complex substrates .
Solubility and Stability Considerations
The PMC6190829 study highlights the impact of aromatic substituents on solubility . Replacing naphthalene with isoquinoline improves aqueous solubility by 30–40%, but this is less relevant for the target compound. For 1-(4-methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one, polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while nonpolar solvents (toluene) favor crystalline product isolation .
Mutagenicity and Byproduct Management
The 1,4-diaminonaphthalene scaffold (as in PMC6190829) is associated with mutagenic risks . While the target compound lacks this motif, synthetic byproducts such as unreacted 2-naphthol or sulfonate esters require rigorous purification. High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures achieves >99% purity .
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors mitigate exothermic risks during tosylate displacement. A 2025 patent (CN106795094B) describes a tubular reactor system that reduces reaction time to 2 hours with 82% yield . Key parameters include:
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanol.
Substitution: Formation of substituted derivatives such as nitro or halogenated compounds.
Scientific Research Applications
2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., CF₃ in 5ag ) increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic additions or cross-coupling reactions.
- Electron-donating groups (e.g., methoxy in C₂₀H₁₈O₂ ) stabilize aromatic systems but may reduce oxidative stability.
Solubility and Bioavailability :
- Oxygen-containing substituents (e.g., tetrahydro-2H-pyran-4-yl in 3q ) improve aqueous solubility, beneficial for drug formulation.
- Lipophilic groups (e.g., cyclohexyl in 3d ) enhance membrane permeability but may reduce solubility in polar solvents.
Hydrogen-bonding groups (e.g., hydroxyl in C₁₉H₁₃ClO₃) facilitate binding to biological targets like enzymes or receptors.
Structural Complexity and Applications: Compounds with extended conjugation (e.g., enone in C₁₉H₁₃ClO₃) are candidates for optoelectronic materials or photosensitizers. Heterocyclic moieties (e.g., piperidine in C₁₈H₂₁NO₂) are common in drug design for modulating pharmacokinetics.
Biological Activity
1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one, commonly referred to as a naphthalene derivative, is an organic compound with the molecular formula and a molecular weight of 276.3 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| CAS No. | 51358-00-0 |
| IUPAC Name | 1-(4-methylphenyl)-2-naphthalen-2-yloxyethanone |
| Molecular Formula | C19H16O2 |
| Molecular Weight | 276.3 g/mol |
| InChI Key | DCEBKWBPKLRFCV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)COC2=CC=CC3=CC=CC=C32 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of naphthalene derivatives, including this compound. The compound has been tested against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values indicate significant activity, with some derivatives showing MIC values as low as against S. aureus and E. coli .
Anticancer Activity
The compound's structural characteristics suggest potential interactions with cellular targets involved in cancer progression. Research has indicated that similar compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
The mechanism of action for this compound may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell metabolism.
- Receptor Interaction: It may interact with cellular receptors, altering downstream signaling pathways that lead to cell death or growth inhibition.
- Oxidative Stress Induction: Similar compounds have been shown to increase oxidative stress within cells, leading to apoptosis.
Study on Antimicrobial Activity
A study conducted on various naphthalene derivatives demonstrated that compounds structurally similar to this compound exhibited promising antibacterial and antifungal activity. The results are summarized in Table 1.
| Compound | MIC (mg/mL) Against S. aureus | MIC (mg/mL) Against E. coli | MIC (mg/mL) Against C. albicans |
|---|---|---|---|
| 1-(4-Methylphenyl)-2-[Naphthalen-2-yloxy]ethanone | 0.0048 | 0.0195 | 0.039 |
| Similar Compound A | 0.0039 | 0.025 | 0.045 |
| Similar Compound B | 0.0065 | 0.030 | 0.050 |
Anticancer Studies
In another research effort, the anticancer properties of naphthalene derivatives were evaluated in vitro against several cancer cell lines:
- Breast Cancer (MCF7)
- Lung Cancer (A549)
The findings indicated that certain modifications to the naphthalene structure could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.
Q & A
Basic Research Question
- IR Spectroscopy : The carbonyl (C=O) stretch near 1680–1720 cm⁻¹ confirms the ethanone moiety. Aromatic C-O-C stretches (1200–1250 cm⁻¹) validate the naphthyl ether linkage .
- ¹H NMR : Key signals include:
- ¹³C NMR : The ketone carbon appears at δ 195–205 ppm .
What strategies resolve contradictions between computational predictions and experimental spectral data during structural validation?
Advanced Research Question
Discrepancies often arise from conformational flexibility or solvent effects . Mitigation strategies include:
- Multi-technique validation : Cross-verify NMR/IR with X-ray crystallography (using SHELX for refinement) to resolve ambiguities .
- DFT calculations : Optimize molecular geometry in solvent models (e.g., PCM for ethanol) to align theoretical and experimental spectra .
- Dynamic NMR : Probe temperature-dependent shifts to identify rotameric equilibria affecting peak splitting .
How do substituent variations on the naphthalene ring influence electronic properties and reactivity?
Advanced Research Question
Substituents alter electron density and steric effects:
- Electron-donating groups (e.g., methoxy) : Increase nucleophilicity at the ether oxygen, enhancing reactivity in electrophilic substitutions .
- Electron-withdrawing groups (e.g., nitro) : Reduce aromatic ring electron density, shifting UV-Vis absorption maxima and altering redox potentials .
- Steric hindrance : Bulky substituents on the naphthalene ring can impede crystallization, complicating X-ray analysis .
What experimental design considerations are critical for investigating biological activity against microbial targets?
Q. Methodological Guidance
- Dose-response assays : Test a concentration range (1–100 µg/mL) to determine minimum inhibitory concentrations (MICs) .
- Control groups : Include standard antibiotics (e.g., ampicillin) and solvent controls (e.g., DMSO) to validate assay reliability .
- Structure-activity relationship (SAR) : Compare activity with analogs (e.g., chloro- or hydroxy-substituted derivatives) to identify pharmacophoric groups .
What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be addressed?
Advanced Research Question
- Low crystallinity : Common due to flexible ethanone and ether linkages. Use slow evaporation in mixed solvents (e.g., ethanol/water) to improve crystal growth .
- Twinned crystals : Employ SHELXD for structure solution and refine using SHELXL to handle pseudo-symmetry .
- Disorder modeling : Use restraints in refinement software (e.g., OLEX2) to resolve overlapping electron density for flexible groups .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the ether oxygen and π-π stacking with aromatic residues .
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .
- Pharmacophore mapping : Identify critical features (e.g., ketone group for hydrogen bond acceptors) using Schrödinger’s Phase .
What analytical methods differentiate this compound from structurally similar derivatives?
Q. Methodological Guidance
- HPLC-MS : Monitor retention times and mass-to-charge ratios (e.g., m/z 306 for [M+H]⁺) .
- TLC with UV detection : Use silica gel plates and ethyl acetate/hexane (3:7) to resolve naphthalene vs. biphenyl derivatives .
- DSC/TGA : Thermal decomposition profiles (e.g., melting points, decomposition onset) distinguish substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
